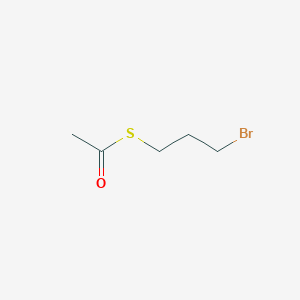
S-(3-Bromopropil) etanotioato
Descripción general
Descripción
“S-(3-Bromopropyl) ethanethioate” is a chemical compound with the molecular formula C5H9BrOS and a molecular weight of 197.093 . It is also known by other names such as 3-Bromo-1-propanethiol Acetate, 3-bromopropyl thioacetate, and Ethanethioic acid, S- (3-bromopropyl) ester .
Synthesis Analysis
The synthesis of “S-(3-Bromopropyl) ethanethioate” involves several precursors including 1,3-Dibromopropane, Potassium thioacetate, Thioacetic acid, and 3-Bromopropan-1-ol . The synthetic route has been documented in various literature .Molecular Structure Analysis
The molecule contains a total of 16 bonds. There are 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), and 1 thioester(s) (aliphatic) .Physical And Chemical Properties Analysis
“S-(3-Bromopropyl) ethanethioate” has a density of 1.5±0.1 g/cm3, a boiling point of 216.9±23.0 °C at 760 mmHg, and a flash point of 85.0±22.6 °C . The exact mass is 195.955734 and it has a LogP value of 2.02 .Aplicaciones Científicas De Investigación
- Los investigadores han explorado el uso de 3-Bromo- como un enlace bifuncional en aplicaciones electroquímicas. Por ejemplo, se ha empleado en la escisión de enlaces azo, permitiendo la inmovilización selectiva de biomoléculas en superficies. Esta técnica permite un control preciso sobre el modelado celular y la biofuncionalización .
Escisión electroquímica del enlace azo para la inmovilización selectiva de biomoléculas y el modelado celular
Safety and Hazards
The safety data sheet for “S-(3-Bromopropyl) ethanethioate” suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with skin or eyes, it should be washed off with soap and plenty of water .
Propiedades
IUPAC Name |
S-(3-bromopropyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVOPKKCJMPBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472669 | |
| Record name | S-(3-Bromopropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928-46-1 | |
| Record name | S-(3-Bromopropyl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the common applications of 3-bromo- compounds in organic synthesis?
A1: 3-Bromo- compounds serve as versatile building blocks in organic synthesis. They are frequently employed in reactions like nucleophilic substitutions, enabling the introduction of various functional groups at the 3-position. For instance, 3-bromo-2,5-dihydrofuran-2-one can be synthesized and utilized as a precursor for further transformations. [] Additionally, 3-bromo-3-ethylazetidines provide a straightforward route to synthesize diverse 3-substituted azetidines, including alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino derivatives. []
Q2: Can you provide an example of how a 3-bromo- compound is used as an intermediate in the synthesis of a pharmaceutical agent?
A2: 3-Bromo-2,2-bis(bromomethyl)propanoic acid serves as a crucial intermediate in the synthesis of S-013420, a pharmaceutical compound. A safe and scalable process involving nitric acid oxidation was developed to produce this intermediate on a large scale, highlighting its significance in medicinal chemistry. []
Q3: How does the presence of a bromine atom at the 3-position influence the reactivity of certain compounds?
A3: The introduction of a bromine atom often significantly impacts a molecule's reactivity. For example, 3-bromo-2H-chromenes, when treated with alkyllithium reagents, predominantly yield 4-alkyl-substituted 2H-chromenes, demonstrating the bromine's influence on the reaction outcome. [] In another instance, 3-bromo-1,2,4,5-tetrazine exhibits excellent reactivity in nucleophilic aromatic substitutions, allowing for the chemoselective labeling of proteins. This reactivity stems from the electron-withdrawing nature of bromine, making the carbon at the 3-position more susceptible to nucleophilic attack. []
Q4: Have any studies investigated the toxicity of iodinated disinfection byproducts, specifically those containing a 3-bromo- group?
A4: Yes, research has revealed that iodinated disinfection byproducts, including those with a 3-bromo- group, exhibit mammalian cell cytotoxicity and genotoxicity. The compound (Z)-3-bromo-3-iodopropenoic acid was identified in drinking water and assessed for its potential health risks. [] Interestingly, the study found that compounds containing an iodo-group generally displayed enhanced toxicity compared to their brominated counterparts. []
Q5: How does the structure of 3-bromo-4,5-dihydroxybenzaldehyde relate to its potential therapeutic applications?
A5: 3-Bromo-4,5-dihydroxybenzaldehyde exhibits potent anti-inflammatory activity, surpassing its parent compound, 3,4-dihydroxybenzaldehyde, in inhibiting inflammatory cytokine and prostaglandin E2 production. This enhanced activity is attributed to the presence of the bromine atom, suggesting its potential use in developing treatments for autoimmune and inflammatory diseases. []
Q6: Has the crystal structure of any 3-bromo- compound been determined? If so, what insights did it provide?
A6: Yes, the crystal structure of 3-bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide has been elucidated. [] The analysis revealed that the molecule adopts a boat conformation, with the bromine atom influencing the planarity of the dithiin ring. This structural information contributes to understanding the molecule's properties and potential reactivity.
Q7: What is the significance of the reaction between 3-bromo-2-ketoglutarate and NAD+-dependent isocitrate dehydrogenase?
A7: The study involving 3-bromo-2-ketoglutarate (BrKG) and NAD+-dependent isocitrate dehydrogenase provided valuable insights into the enzyme's active site. BrKG acts as a substrate affinity label, covalently binding to a cysteine residue within the active site. This interaction leads to enzyme inactivation, suggesting the crucial role of the targeted cysteine in the enzyme's catalytic mechanism. []
Q8: Are there any known applications of 3-bromo- compounds in materials science?
A8: Research has explored the use of certain 3-bromo- compounds in material science. For example, a series of novel thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline (4a), were synthesized and investigated as potential photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds demonstrated the ability to reduce the photodegradation of PVC films. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




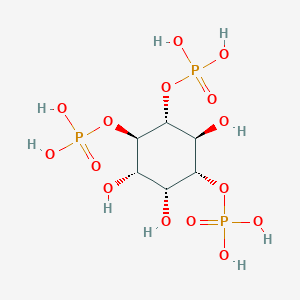
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
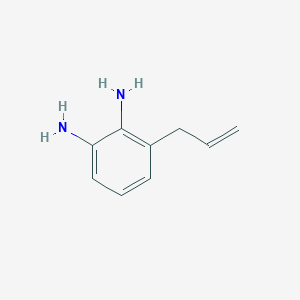
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
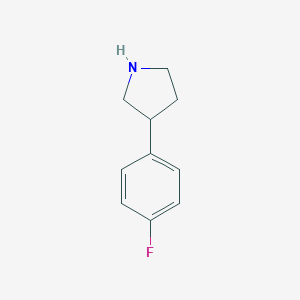
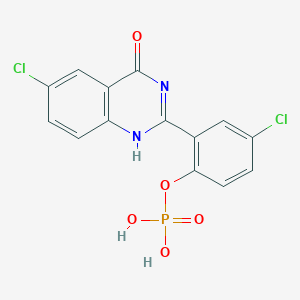
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
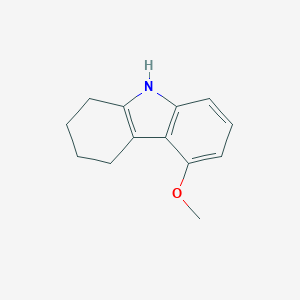
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)
